molecular formula C6H4BrCl2N B13993069 2-Bromo-3,5-dichloro-6-methylpyridine

2-Bromo-3,5-dichloro-6-methylpyridine

Cat. No.: B13993069
M. Wt: 240.91 g/mol
InChI Key: HMPZFURASSXGPR-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-6-methylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,5-dichloro-6-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 3,5-dichloro-6-methylpyridine using bromine or bromine-containing reagents under controlled conditions. Another method includes the use of bromotrimethylsilane to introduce the bromine atom into the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichloro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Bromo-3,5-dichloro-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloro-6-methylpyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,5-dichloro-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a valuable intermediate for synthesizing a wide range of derivatives. Its unique combination of substituents allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

2-bromo-3,5-dichloro-6-methylpyridine

InChI

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-5(9)6(7)10-3/h2H,1H3

InChI Key

HMPZFURASSXGPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)Br

Origin of Product

United States

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